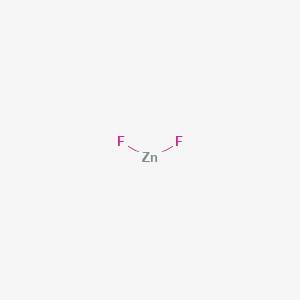F2Zn
difluorozinc
CAS No.: 7783-49-5; 73640-07-0(monohydrate)
Cat. No.: VC14469810
Molecular Formula: ZnF2
F2Zn
Molecular Weight: 103.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 7783-49-5; 73640-07-0(monohydrate) |
|---|---|
| Molecular Formula | ZnF2 F2Zn |
| Molecular Weight | 103.4 g/mol |
| IUPAC Name | difluorozinc |
| Standard InChI | InChI=1S/2FH.Zn/h2*1H;/q;;+2/p-2 |
| Standard InChI Key | BHHYHSUAOQUXJK-UHFFFAOYSA-L |
| SMILES | F[Zn]F |
| Canonical SMILES | F[Zn]F |
| Boiling Point | 2732 °F at 760 mm Hg (USCG, 1999) 1,500 °C |
| Colorform | COLORLESS MONOCLINIC OR TRICLINIC CRYSTALS TETRAGONAL NEEDLES (RUTILE LATTICE) OR WHITE CRYSTALLINE MASS |
| Melting Point | 1601.6 °F (USCG, 1999) 872 °C |
Introduction
Synthesis and Production Methods
Direct Reaction of Zinc with Hydrogen Fluoride
The most common synthesis route involves the exothermic reaction between metallic zinc and anhydrous hydrogen fluoride (HF):
This method requires controlled conditions to prevent the formation of byproducts such as zinc oxyfluorides. Industrial-scale production often employs flow reactors to manage heat dissipation and ensure high purity (>99%).
Alternative Synthesis Pathways
Alternative methods include:
-
Precipitation from aqueous solutions: Reacting zinc nitrate (Zn(NO₃)₂) with ammonium fluoride (NH₄F) yields ZnF₂ precipitates, though this method risks hydrate formation (e.g., ZnF₂·H₂O).
-
Gas-phase fluorination: Zinc vapor reacts with fluorine gas (F₂) at elevated temperatures (>500°C), producing ZnF₂ with minimal impurities .
Table 1: Comparison of Synthesis Methods
| Method | Temperature Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Zn + HF (gas) | 200–400°C | 95–98 | 99 |
| Zn(NO₃)₂ + NH₄F | 25°C (aqueous) | 85–90 | 95 |
| Zn + F₂ (gas-phase) | 500–700°C | 98–99 | 99.5 |
Physical and Chemical Properties
Thermal Stability and Phase Behavior
ZnF₂ exhibits a rutile-type tetragonal crystal structure (space group P4₂/mnm) at room temperature, transitioning to a cubic phase above 710°C . Its high melting point (872°C) and boiling point (1,500°C) make it suitable for high-temperature processes, such as glass manufacturing .
Solubility and Reactivity
Unlike other zinc halides, ZnF₂ is sparingly soluble in water (1.6 g/L at 20°C) but dissolves readily in hydrofluoric acid (HF) due to the formation of complex ions like [ZnF₃]⁻. It reacts with strong bases to form zincates:
Table 2: Key Physical Properties of ZnF₂
| Property | Value |
|---|---|
| Melting point | 872°C |
| Boiling point | 1,500°C |
| Density | 4.9 g/cm³ |
| Molar mass | 103.4 g/mol |
| Solubility in water | 1.6 g/L (20°C) |
Structural Characteristics and Crystallography
Crystal Lattice and Bonding
ZnF₂ adopts a rutile structure with zinc ions octahedrally coordinated by six fluoride ions. Each F⁻ ion bridges three Zn²⁺ ions, creating a three-dimensional network with strong ionic-covalent bonding . The Zn–F bond length is 2.02 Å, contributing to the compound’s mechanical rigidity .
Spectroscopic Analysis
-
Raman spectroscopy: Peaks at 410 cm⁻¹ (Zn–F stretching) and 260 cm⁻¹ (lattice vibrations) confirm the rutile structure.
-
X-ray diffraction (XRD): Diffraction patterns match the tetragonal system (a = 4.703 Å, c = 3.133 Å) .
Applications in Industry and Research
Optical and Ceramic Materials
ZnF₂ is a key component in infrared-transparent glasses and low-melting-point ceramics. Its high refractive index (1.62 at 589 nm) and transparency to wavelengths up to 8 µm make it ideal for optical lenses and windows.
Catalysis and Organic Synthesis
In organic chemistry, ZnF₂ serves as a Lewis acid catalyst in Friedel-Crafts alkylations and Diels-Alder reactions. Recent studies demonstrate its efficacy in synthesizing fluorinated heterocycles, which exhibit enhanced pharmacological activities . For example, fluorinated triazoles derived from ZnF₂-mediated reactions show 90% inhibition against Staphylococcus aureus at 10 µg/mL.
Nuclear Applications
Due to its neutron absorption cross-section (0.17 barns for thermal neutrons), ZnF₂ is used as a shielding material in nuclear reactors .
Recent Research Findings and Innovations
Fluorinated Drug Development
ZnF₂-based fluorinating agents enable the synthesis of α,α-difluoromethyl ketones, which are pivotal in developing antiviral and anticancer agents . A 2024 study reported a ZnF₂-catalyzed route to 2,2-difluorohexoses, showing 70% yield and >95% enantiomeric excess .
Advanced Material Synthesis
Researchers have engineered ZnF₂-doped perovskites for solar cells, achieving a power conversion efficiency of 18.3% due to reduced charge recombination.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume